Methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-1032 involves multiple steps, starting with the preparation of the core isoquinoline structure. The key steps include:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Functionalization: The core structure is then functionalized by introducing various substituents, such as the aminophenyl, pyridinylmethoxy, and trimethoxyphenyl groups. This is achieved through a series of nucleophilic substitution and coupling reactions.
Final Esterification: The final step involves esterification to form the methyl ester of the isoquinolinecarboxylate.
Industrial Production Methods: Industrial production of T-1032 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: T-1032 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
T-1032 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of phosphodiesterase V and related enzymes.
Biology: T-1032 is employed in biological assays to investigate its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).
Medicine: The compound is explored for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary hypertension, where inhibition of phosphodiesterase V is beneficial.
Mechanism of Action
T-1032 exerts its effects by specifically inhibiting phosphodiesterase V, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, T-1032 increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the treatment of conditions like erectile dysfunction and pulmonary hypertension, where enhanced blood flow is desired .
Comparison with Similar Compounds
Sildenafil: Another well-known phosphodiesterase V inhibitor used for similar therapeutic applications.
Vardenafil: A compound with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase V inhibitors.
Uniqueness of T-1032: T-1032 is unique due to its specific structural features, such as the presence of the trimethoxyphenyl group and the pyridinylmethoxy substituent, which contribute to its high potency and selectivity for phosphodiesterase V. Additionally, its distinct pharmacokinetic profile makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
212500-03-3 |
---|---|
Molecular Formula |
C32H31N3O11S |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid |
InChI |
InChI=1S/C32H29N3O7.H2O4S/c1-38-26-15-19(16-27(39-2)30(26)40-3)28-24-13-12-23(42-18-21-7-5-6-14-34-21)17-25(24)31(36)35(29(28)32(37)41-4)22-10-8-20(33)9-11-22;1-5(2,3)4/h5-17H,18,33H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
NVGOUBIJVPSVSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC.OS(=O)(=O)O |
Synonyms |
3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester, sulfate (1:1) methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate T 1032 T-1032 |
Origin of Product |
United States |
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